MFCD18312474
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Overview
Description
MFCD18312474 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
The synthesis of MFCD18312474 involves specific reaction conditions and routes. One common method includes the use of microwave heating to react dicyandiamide and dimethylamine hydrochloride at temperatures between 100-160°C. This method improves the purity of the compound and simplifies the production process, making it suitable for industrial-scale production .
Chemical Reactions Analysis
MFCD18312474 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron, nitrogen, and oxygen-containing compounds. The reaction conditions often involve mass spectrometry to analyze the outcomes, enabling rapid assignment of reaction conditions to molecules derived from high-throughput chemical synthesis experiments .
Scientific Research Applications
MFCD18312474 has a wide range of scientific research applications. In chemistry, it is used for modularized synthesis of small organic molecules, which is crucial for creating medicines and materials. In biology, it plays a role in understanding reaction networks and the synthesis of building blocks of life. In medicine, it is explored for its potential therapeutic effects, and in industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of MFCD18312474 involves its interaction with specific molecular targets and pathways. It acts on multiple targets, including plasma membranes and intracellular components, leading to various biological effects. This multi-target approach makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
MFCD18312474 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with boron, nitrogen, and oxygen atoms, which undergo similar fragmentation patterns in mass spectrometry. The unique aspect of this compound is its ability to undergo rapid and selective reactions, making it distinct from other compounds in its class .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, efficient synthesis methods, and wide range of applications make it a valuable subject of study. Further research into its mechanisms and comparisons with similar compounds can unlock new possibilities for its use in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 4-chloro-3-(6-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-4-11(14)10(6-8)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDROQXWAXJFFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683183 |
Source
|
Record name | Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-18-9 |
Source
|
Record name | Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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